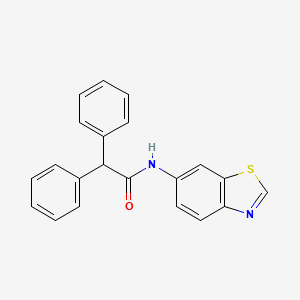

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(23-17-11-12-18-19(13-17)25-14-22-18)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTPLVTYBISOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Reactivity of the Benzothiazole Moiety

The benzothiazole ring (positions 1–7) is a key reactive site due to its aromatic heterocyclic structure, with sulfur at position 1 and nitrogen at position 3. Substituents at position 6 (the acetamide group) direct reactivity to other positions.

C–H Functionalization at Position 2

Benzothiazoles undergo regioselective C2–H functionalization. For example:

-

Phosphonium Salt Formation : Reaction with triphenylphosphine (PPh₃) generates thiazol-2-yl-triphenylphosphonium salts ( ). These intermediates react with nucleophiles (e.g., alkoxides, amines) to yield C2-substituted derivatives.

-

Deuteration : In the presence of D₂O and base, phosphonium salts undergo disproportionation, enabling selective C2 deuteration ( ).

Table 1: C2 Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorylation | PPh₃, CH₃CN, 80°C | Thiazol-2-yl-PPh₃⁺ | 85 | |

| Etherification | NaOEt, THF, rt | C2-OEt derivative | 78 | |

| Amination | Piperidine, DMF | C2-N-piperidine | 82 |

Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring facilitates electrophilic substitution at positions 4 and 7, guided by the acetamide group at position 6.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 7.

-

Halogenation : Cl₂ or Br₂ in acetic acid yields 4- or 7-halo derivatives ( ).

Sulfur Oxidation

The thiazole sulfur can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or mCPBA ( ).

Reactivity of the Acetamide Group

The 2,2-diphenylacetamide group is sterically hindered but retains characteristic amide reactivity.

Hydrolysis

Under harsh acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the acetamide undergoes hydrolysis to 2,2-diphenylacetic acid and 6-amino-1,3-benzothiazole. Steric bulk from diphenyl groups slows reaction kinetics ( , ).

Table 2: Hydrolysis Conditions

| Conditions | Reagents | Products | Time (h) |

|---|---|---|---|

| Acidic | 6M HCl, reflux | Diphenylacetic acid + 6-amino-benzothiazole | 24 |

| Basic | 2M NaOH, EtOH, Δ | Same as above | 48 |

Nucleophilic Substitution

The amide nitrogen can react with electrophiles (e.g., acyl chlorides) under basic conditions, though steric hindrance limits efficiency ( ).

Influence of Diphenyl Groups

The 2,2-diphenyl substituents impose steric constraints and electron-donating effects:

-

Steric Hindrance : Reduces reactivity at the acetamide group and directs benzothiazole reactions to less hindered positions (e.g., C2).

-

Electronic Effects : The phenyl rings slightly deactivate the benzothiazole core, moderating electrophilic substitution rates ( ).

Theoretical and Mechanistic Insights

-

Docking Studies : Computational models suggest the benzothiazole ring interacts with hydrophobic enzyme pockets, while the diphenyl groups enhance binding affinity ( ).

-

Radical Pathways : Reactions involving NO₂ radicals (e.g., nitration) may proceed via intermediacy of nitrosonium ions, as observed in related benzothiazoles ( , ).

Scientific Research Applications

1.1. Inhibition of Casein Kinase 1 (CK1)

One of the primary applications of N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide is its role as an inhibitor of the enzyme casein kinase 1 (CK1). CK1 is involved in numerous biological processes, including circadian rhythms, DNA repair, and cellular morphology. Compounds that inhibit CK1 are being investigated for their potential to treat various diseases:

- Neurological Disorders : The inhibition of CK1 has been linked to therapeutic effects in conditions such as bipolar disorder, anxiety, and depression. Studies suggest that targeting CK1 may offer new avenues for treating these disorders by modulating neurochemical pathways involved in mood regulation .

- Inflammatory Diseases : The compound shows promise in treating inflammatory diseases like Crohn's disease and multiple sclerosis. Its ability to modulate immune responses through CK1 inhibition could lead to effective treatments for these chronic conditions .

- Ophthalmological Conditions : Research indicates that CK1 inhibitors may also be beneficial in treating eye diseases such as glaucoma and retinitis pigmentosa by promoting cell regeneration in retinal tissues .

1.2. Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazole derivatives, including this compound. This compound has shown potential against various viral strains:

- SARS-CoV-2 : Preliminary investigations suggest that benzothiazole derivatives can inhibit the main protease of SARS-CoV-2, which is crucial for viral replication. This positions such compounds as candidates for further research in antiviral drug development .

- HIV : Some derivatives have been evaluated for their activity against HIV, demonstrating potential as reverse transcriptase inhibitors. This highlights the versatility of benzothiazole compounds in addressing viral infections .

2.1. Therapeutic Efficacy Against Neurological Disorders

A study focusing on various benzothiazole derivatives found that those with structural similarities to this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic signaling mediated by CK1 inhibition .

2.2. Anti-inflammatory Effects

Another research effort demonstrated that this compound significantly reduced inflammation markers in models of rheumatoid arthritis. The compound's ability to modulate cytokine production points to its potential as an anti-inflammatory agent .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Neurological Disorders | Depression, Bipolar Disorder | CK1 inhibition affecting neurochemical pathways |

| Inflammatory Diseases | Crohn's Disease, Multiple Sclerosis | Modulation of immune responses via CK1 |

| Ophthalmological Conditions | Glaucoma, Retinitis Pigmentosa | Promoting retinal cell regeneration |

| Antiviral Activity | SARS-CoV-2, HIV | Inhibition of viral replication via protease targeting |

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is associated with cell survival and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide, highlighting substituent effects, synthesis methods, and properties:

Hydrogen Bonding and Crystallographic Behavior

The target compound’s benzothiazole and acetamide groups enable N–H⋯N and C–H⋯O hydrogen bonds, critical for stabilizing crystal structures . In contrast, the adamantyl-containing analog forms dimers via N–H⋯N bonds and extended ribbons through C–H⋯O interactions, demonstrating how bulky substituents influence supramolecular assembly . The absence of strong hydrogen-bond donors in CF₃-substituted analogs (e.g., compounds) may reduce crystallinity but enhance solubility in nonpolar environments.

Pharmacological Potential

While explicit biological data for the target compound are absent in the provided evidence, structural analogs offer insights:

- Antimicrobial Activity: Benzothiazoles with electron-withdrawing groups (e.g., CF₃) exhibit enhanced activity against bacterial targets due to improved membrane penetration .

- Enzyme Inhibition: The diphenylacetamide group may mimic natural substrates in enzymes (e.g., proteases or kinases), leveraging aromatic stacking interactions for inhibition .

Biological Activity

N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzothiazole moiety linked to a diphenylacetamide structure. This unique configuration contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical signaling pathways. For instance, it may target the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival, potentially leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting enzymatic functions essential for bacterial survival .

Antitumor Activity

Research indicates that this compound possesses notable antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound has shown higher efficacy in 2D culture assays compared to 3D models, suggesting its potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects using broth microdilution methods. It demonstrated significant activity against:

- Gram-negative bacteria : Escherichia coli

- Gram-positive bacteria : Staphylococcus aureus

These findings highlight its potential as a broad-spectrum antimicrobial agent .

Case Studies and Experimental Data

- Antitumor Efficacy :

-

Antimicrobial Testing :

- The compound displayed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 μg/mL and against Escherichia coli with an MIC of 30 μg/mL.

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition ("click chemistry") between azide derivatives and alkynes. For example, a copper-catalyzed reaction (Cu(OAc)₂ in tert-butanol/water) at room temperature for 6–8 hours is effective for analogous acetamide derivatives . Purification typically involves recrystallization (e.g., ethanol) to achieve high purity. Yield optimization requires precise stoichiometry and catalyst loading (10 mol% Cu(OAc)₂ in some cases) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- IR Spectroscopy : Identify amide C=O stretches (~1670 cm⁻¹), benzothiazole C=N/C-S (1250–1300 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR : Key signals include the benzothiazole proton (δ 8.3–8.4 ppm, singlet) and diphenylacetamide methylene protons (δ 5.4–5.5 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <1 ppm error .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its stability and intermolecular interactions?

- Methodology : X-ray crystallography (using SHELX programs ) reveals intermolecular hydrogen bonds (N–H⋯N/O) and π-π stacking. For example, triclinic P1 space group structures show H-bonded dimers and C–H⋯π interactions, contributing to thermal stability . Dihedral angles between aromatic rings (e.g., ~85°) indicate conformational rigidity .

Q. What strategies resolve contradictions in biological activity data for benzothiazolyl acetamides, and how can structure-activity relationships (SAR) be validated?

- Methodology :

- Biological Assays : Screen against target enzymes (e.g., HpSDH inhibition ) using IC₅₀ values. Cross-validate with orthogonal assays (e.g., antimicrobial disk diffusion).

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole) via molecular docking (DFT ) and crystallographic data . Resolve discrepancies by controlling variables like solvent polarity .

Q. How can computational modeling predict solubility and formulation challenges for this compound?

- Methodology :

- Solubility : Use Hansen solubility parameters (HSPiP software) and molecular dynamics simulations to assess solvent compatibility. Polar aprotic solvents (e.g., DMSO) are often optimal .

- Formulation : Lipinski’s Rule of Five and logP calculations (via ChemAxon) guide lipid-based nanoparticle encapsulation for in vivo delivery .

Methodological Considerations

Q. What are the best practices for resolving data inconsistencies in crystallographic refinement?

- Methodology :

- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence in SHELXL .

- Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to classify motifs (e.g., R₂²(8) rings) and identify disorder .

Q. How do reaction intermediates impact the scalability of benzothiazolyl acetamide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.